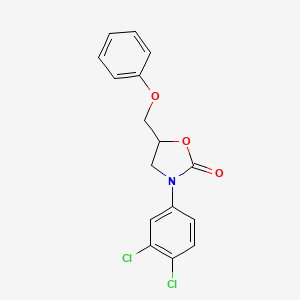
N-butyl-N'-(4-methoxybenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N'-(4-methoxybenzyl)ethanediamide, also known as NBMBE, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in solvents such as ethanol and methanol. NBMBE has gained attention in the scientific community due to its potential applications in various fields such as biomedical research, drug delivery, and material science.
Mécanisme D'action
The mechanism of action of N-butyl-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it is believed that this compound interacts with cell membranes and alters their properties. This interaction can lead to changes in the permeability of the membrane, which can affect the transport of molecules across the membrane. Additionally, this compound has been shown to interact with proteins and enzymes, which can affect their activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-butyl-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its ability to cross the blood-brain barrier. This property makes it a potential candidate for the treatment of neurological disorders. Additionally, this compound is relatively easy to synthesize, and the yield obtained through the synthesis method is relatively high.
One of the main limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which can affect its bioavailability. Additionally, this compound has not been extensively studied, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N-butyl-N'-(4-methoxybenzyl)ethanediamide. One potential direction is the synthesis of new materials using this compound as a building block. These materials can have potential applications in drug delivery, tissue engineering, and biosensors.
Another potential direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action can provide insights into the potential applications of this compound in various fields of research.
Finally, further research is needed to investigate the potential applications of this compound in the treatment of neurological disorders. This can include in vitro and in vivo studies to investigate the efficacy and safety of this compound as a potential therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurological disorders, and its ability to act as a carrier molecule for drugs makes it a potential candidate for drug delivery. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis method of N-butyl-N'-(4-methoxybenzyl)ethanediamide involves the reaction of butylamine and 4-methoxybenzaldehyde in the presence of ethanol and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified using recrystallization. The yield of this compound obtained through this method is approximately 60%.
Applications De Recherche Scientifique
N-butyl-N'-(4-methoxybenzyl)ethanediamide has shown potential applications in various fields of scientific research. One of the most promising applications is in drug delivery. This compound can act as a carrier molecule for drugs due to its ability to cross the blood-brain barrier. This property makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Another application of this compound is in the field of material science. This compound can be used as a building block for the synthesis of new materials such as polymers and dendrimers. These materials have potential applications in drug delivery, tissue engineering, and biosensors.
Propriétés
IUPAC Name |
N-butyl-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-9-15-13(17)14(18)16-10-11-5-7-12(19-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRMGNWTBGPSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)

![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)


![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)